molecular formula C9H11NO2 B15165522 1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione CAS No. 214913-34-5

1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione

Cat. No.: B15165522
CAS No.: 214913-34-5
M. Wt: 165.19 g/mol
InChI Key: ACPDMFDXIOJRLG-UHFFFAOYSA-N
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Description

1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a pent-4-en-1-yl group at the nitrogen atom and two carbonyl groups at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with pent-4-en-1-amine under reflux conditions. The reaction typically proceeds through the formation of an intermediate imide, which subsequently undergoes cyclization to form the desired pyrrole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.

    Substitution: The pent-4-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, dihydroxy pyrroles, and other functionalized pyrrole compounds.

Scientific Research Applications

1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Pent-4-en-1-yl)-1H-indazole-3-carboxamido: This compound is structurally similar but contains an indazole ring instead of a pyrrole ring.

    5F-MDMB-PINACA: A synthetic cannabinoid with a similar pent-4-en-1-yl group but different core structure.

Uniqueness

1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups on the pyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-pent-4-enylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h2,5-6H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPDMFDXIOJRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573574
Record name 1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214913-34-5
Record name 1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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